![molecular formula C19H15F2N3O2S B2774926 N-benzyl-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 899759-72-9](/img/structure/B2774926.png)

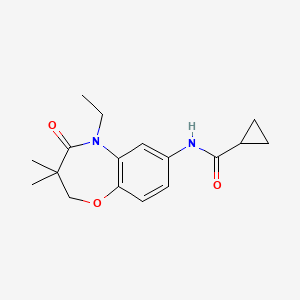

N-benzyl-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

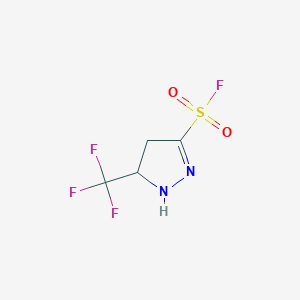

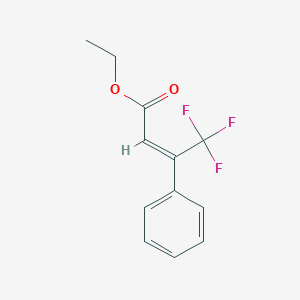

Synthesis and Characterization

N-benzyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide is a compound that may fall within broader categories of sulfanilamide derivatives, sulfonamides, or pyrazoline-type compounds, given its structural features. Research in these areas focuses on the synthesis, characterization, and potential applications of these compounds in various scientific fields. For instance, the synthesis and characterization of sulfanilamide derivatives have been extensively studied, revealing insights into their crystal structures, thermal properties, and antimicrobial activities, although with varying degrees of effectiveness against bacterial and fungal strains (Lahtinen et al., 2014).

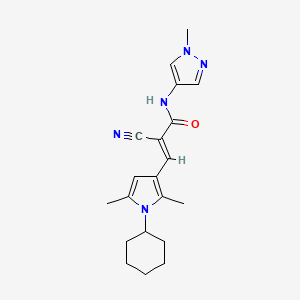

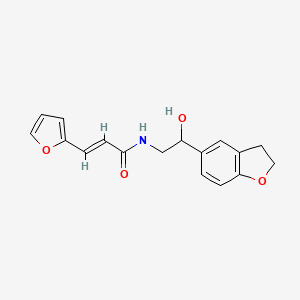

Biological Activities and Applications

The exploration of sulfonamide and pyrazoline pharmacophores has demonstrated a wide range of bioactivities, which could include potential applications of N-benzyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide. For example, certain sulfonamide-containing 1,5-diarylpyrazole derivatives have shown potent inhibitory activities against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain, indicating their utility in drug development (Penning et al., 1997). Furthermore, novel sulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showcasing the versatility and therapeutic potential of such compounds (Küçükgüzel et al., 2013).

Enzyme Inhibition

Compounds similar to N-benzyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide have been studied for their ability to inhibit various enzymes, offering potential applications in the treatment of diseases. For example, the development of selective T-type calcium channel blockers from N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives highlights the role of such compounds in addressing neurological disorders like epilepsy (Bezençon et al., 2017).

Antimalarial and Antitumor Activity

The antimalarial activity of sulfonamide derivatives, as well as their potential as COVID-19 therapeutic agents, has been explored through computational calculations and molecular docking studies. Such research underscores the potential of sulfonamide compounds in combating infectious diseases and their versatility in drug design (Fahim & Ismael, 2021). Additionally, novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, further illustrating the potential of these compounds in oncological research and therapy (Ghorab et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

N-benzyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O2S/c20-15-7-6-14(10-16(15)21)24-9-8-22-18(19(24)26)27-12-17(25)23-11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEMPAPZMQALQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2774849.png)

![3-[(Oxan-4-yloxy)methyl]benzoic acid](/img/structure/B2774852.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2774854.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2774855.png)

![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2774861.png)

![3-ethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2774866.png)